![molecular formula C18H22N2OS B14066702 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL CAS No. 102415-99-6](/img/structure/B14066702.png)
10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core substituted with a dimethylamino group and a hydroxyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL typically involves the reaction of phenothiazine derivatives with dimethylamine and other reagents under controlled conditions. One common method includes the use of toluene as a solvent and the addition of dimethylamine to the phenothiazine derivative . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process often includes steps such as purification and crystallization to obtain the final product with high purity. The use of advanced techniques like chromatography and distillation is common to ensure the quality of the compound.
化学反応の分析
Types of Reactions
10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Solvents: Toluene, methanol, and ethanol are frequently used as solvents in these reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of phenothiazine, such as sulfoxides, sulfones, and amine derivatives .
科学的研究の応用
10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
作用機序
The mechanism of action of 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL involves its interaction with various molecular targets, including:
Dopaminergic Receptors: Acts as an antagonist, blocking dopamine receptors and affecting neurotransmission.
Serotonergic Receptors: Modulates serotonin receptors, which can influence mood and behavior.
Histaminergic Receptors: Exhibits antihistaminic activity, reducing allergic responses.
類似化合物との比較
Similar Compounds
10-[2-Methyl-3-(dimethylamino)propyl]-10H-phenothiazin-3-ol: Similar in structure but with a different substitution pattern.
N,N-Dimethylaminopropylamine: Shares the dimethylamino group but differs in the core structure.
Uniqueness
10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL is unique due to its specific substitution pattern on the phenothiazine core, which imparts distinct chemical and biological properties. Its ability to interact with multiple receptor types makes it a versatile compound in both research and industrial applications.
特性
CAS番号 |
102415-99-6 |
|---|---|
分子式 |
C18H22N2OS |
分子量 |
314.4 g/mol |
IUPAC名 |
10-[3-(dimethylamino)-2-methylpropyl]phenothiazin-3-ol |
InChI |
InChI=1S/C18H22N2OS/c1-13(11-19(2)3)12-20-15-6-4-5-7-17(15)22-18-10-14(21)8-9-16(18)20/h4-10,13,21H,11-12H2,1-3H3 |
InChIキー |
SWKMYBQQYSXWHF-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


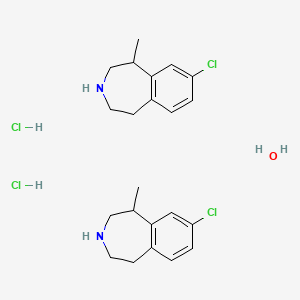

![6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14066649.png)
![4-Chloro-3-methylbenzo[b]thiophene](/img/structure/B14066650.png)
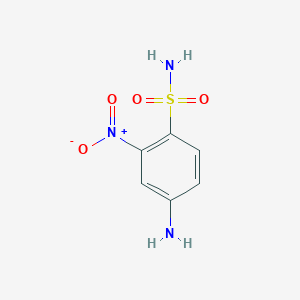
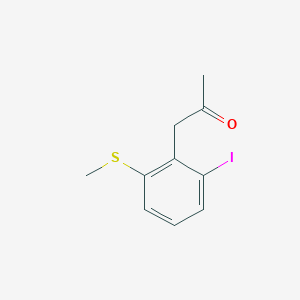
![[3-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066668.png)
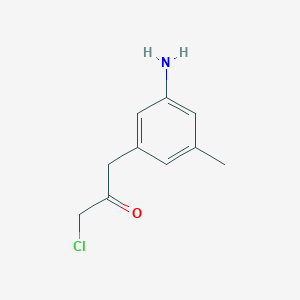
![Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]-](/img/structure/B14066676.png)
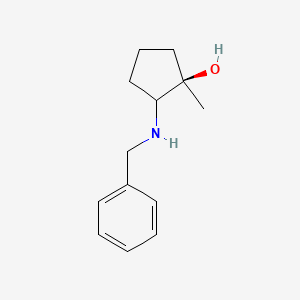


![2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate](/img/structure/B14066686.png)

